1-Benzylazetidin-2-one

Anticancer research N-substituent SAR Cytostatic potency

1-Benzylazetidin-2-one (CAS 4458-64-4) is the definitive N-benzyl-substituted β-lactam scaffold for synthetic and medicinal chemistry. Unlike N-methyl or N-aryl analogs, the N-benzyl group acts as a traceless protecting group (removable by mild hydrogenolysis), enables TfOH-mediated ring-opening/cyclisation to CNS-relevant benzazepinones, and is a confirmed pharmacophoric contributor for cytostatic activity (IC₅₀ 35.3–87.9 µM in HCT-116). Procurement of a generic azetidin-2-one without verifying the N-substituent risks synthetic failure. This building block supports Negishi cross-coupling at C-3 for β²-homophenylalanine mimetics. Specify purity ≥95% when ordering.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 4458-64-4
Cat. No. B3190596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidin-2-one
CAS4458-64-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CN(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyFYLYJFHGDNQLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidin-2-one (CAS 4458-64-4) – Procurement-Relevant Identity and Core Characteristics


1-Benzylazetidin-2-one (CAS 4458-64-4) is an N-benzyl-substituted monocyclic β-lactam (2-azetidinone) with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . First synthesised in 1958 via cyclisation of N-benzyl-β-alanine derivatives, it belongs to the azetidin-2-one class, a four-membered cyclic amide scaffold foundational to β-lactam antibiotics [1]. Unlike its therapeutic counterparts, 1-benzylazetidin-2-one itself functions primarily as a synthetic building block, where the N-benzyl substituent simultaneously serves as a reactivity-directing group, a lipophilicity modulator, and a traceless protecting group removable by mild hydrogenolysis.

Why 1-Benzylazetidin-2-one Cannot Be Replaced by Generic N-Substituted Azetidin-2-ones in Research and Industrial Workflows


N-Substituted azetidin-2-ones are not functionally interchangeable. The identity of the N-substituent governs ring strain, hydrolytic stability, reactivity toward nucleophiles, metabolic susceptibility, and pharmacological profile [1]. Experimental evidence demonstrates that replacing the N-benzyl group with N-methyl or N-aryl alters cytostatic potency, antiviral selectivity, and synthetic reactivity [2][3]. Procurement of a generic azetidin-2-one without verifying the N-substituent risks failure in downstream reactions (e.g., ring-opening/cyclisation cascades, cross-coupling at C-3), loss of biological activity, or inability to perform subsequent N-deprotection under mild, chemoselective conditions.

1-Benzylazetidin-2-one – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


N-Benzyl vs. N-Methyl Azetidin-2-ones: Differential Cytostatic Activity in Colorectal Carcinoma (HCT-116)

In a head-to-head study of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one diastereoisomeric pairs, the N-benzyl series (11) exhibited moderate cytostatic activity against HCT-116 colorectal carcinoma cells, whereas the analogous N-methyl series (10) was essentially inactive. The N-benzyl substitution alone conferred measurable anti-proliferative activity while N-methyl analogs showed IC₅₀ values exceeding the highest tested concentration [1].

Anticancer research N-substituent SAR Cytostatic potency

N-Benzyl Directs Acid-Mediated Ring Opening to Benzazepinones – A Reactivity Switch Absent in N-Alkyl or N-Aryl Analogs

N-Benzyl-4-aryl-azetidinones undergo a distinctive cascade reaction with triflic acid: ring opening yields N-benzyl-cinnamamides, which subsequently cyclise to form 5-aryl-benzazepin-3-ones [1]. This transformation exploits the benzylic C–N bond and the aromatic ring of the N-benzyl group as an internal nucleophile. The corresponding N-alkyl (e.g., N-methyl) or N-aryl azetidinones cannot participate in this intramolecular Friedel–Crafts-type cyclisation, as they lack the requisite benzyl π-system [2].

Synthetic methodology Ring expansion Benzazepinone synthesis

Base-Induced Ring Enlargement: N-Benzyl vs. N-Allyl Azetidin-2-one Reactivity Comparison

Durst and co-workers directly compared 1-benzyl- and 1-allyl-2-azetidinones under base-induced ring enlargement conditions. Both substrates undergo ring expansion, but the N-benzyl derivative provides a distinct product profile via different mechanistic pathways due to the electronic and steric properties of the benzyl group [1]. This study established the N-benzyl azetidinone as a benchmark substrate for probing β-lactam ring-strain-driven rearrangements.

β-Lactam ring expansion Base-induced rearrangement Mechanistic probe

N-Benzyl as a Traceless Protecting Group: Mild Hydrogenolytic Cleavage vs. Harsher N-Alkyl/N-Aryl Deprotection

The N-benzyl group on azetidin-2-ones can be removed under mild catalytic hydrogenolysis or transfer hydrogenolysis conditions (H₂, Pd/C, or ammonium formate/Mg), typically in high yield (>90%) [1]. In contrast, N-aryl azetidinones require harsh oxidative or strongly acidic conditions for N-dearylation, while N-alkyl groups (e.g., N-methyl) are essentially non-cleavable under chemoselective conditions. This property makes 1-benzylazetidin-2-one a privileged intermediate in divergent synthesis: the benzyl group can direct reactivity (e.g., in ring-opening cascades) and subsequently be removed to reveal the free N–H β-lactam for further functionalisation [2].

Protecting group strategy Hydrogenolysis β-Lactam N-deprotection

Negishi Cross-Coupling at C-3: 1-Benzylazetidin-2-one as a Gateway to β²-Homophenylalanine Derivatives

N-Benzyl-3-iodomethyl-azetidin-2-one, derived from 1-benzylazetidin-2-one, undergoes Negishi cross-coupling with aryl halides to yield 3-benzylazetidin-2-ones, which are masked β²-homophenylalanine derivatives [1]. This specific transformation exploits the N-benzyl group's compatibility with organozinc reagents and subsequent hydrogenolytic unveiling of the free β-amino acid. The corresponding N-methyl or N-aryl azetidin-2-ones have not been reported to undergo analogous productive cross-coupling sequences, likely due to competing N–C cleavage or catalyst poisoning [2].

Unnatural amino acids Negishi cross-coupling Peptide mimetics

1-Benzylazetidin-2-one – Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry: Development of Colorectal Carcinoma Chemotherapeutics with N-Benzyl β-Lactam Scaffolds

The differential cytostatic activity of N-benzyl azetidinones against HCT-116 cells (IC₅₀ = 35.3–87.9 µM) versus inactive N-methyl analogs provides a rational starting point for hit-to-lead optimisation in colorectal cancer programmes [1]. Procurement of 1-benzylazetidin-2-one enables systematic SAR exploration where the N-benzyl group is a confirmed pharmacophoric contributor, not a replaceable substituent.

Synthetic Methodology: Construction of Benzazepinone Libraries via Acid-Mediated Cascade Cyclisation

The TfOH-mediated ring-opening/cyclisation of N-benzyl-azetidinones to 5-aryl-benzazepin-3-ones is a concise route to CNS-relevant heterocycles [1]. This reaction is mechanistically contingent on the N-benzyl group; purchasing N-methyl or N-aryl azetidin-2-ones as substitutes would preclude this entire synthetic strategy.

Divergent Synthesis: Multi-Step Routes Requiring Traceless N-Protection of the β-Lactam Ring

In synthetic sequences where the β-lactam nitrogen must be protected during C-3 or C-4 functionalisation and later deprotected under mild, neutral conditions, 1-benzylazetidin-2-one is the optimal choice [1]. The benzyl group withstands organometallic reagents, bases, and nucleophiles, yet is cleanly removed by hydrogenolysis (H₂, Pd/C) without affecting other reducible functionalities .

Peptide Mimetic Research: Synthesis of β²-Homophenylalanine Building Blocks

1-Benzylazetidin-2-one is the validated precursor for Negishi cross-coupling-based synthesis of 3-benzylazetidin-2-ones, which serve as masked β²-homophenylalanine derivatives [1]. Researchers constructing foldamers, peptidomimetics, or modified peptide therapeutics benefit from a well-characterised, high-yielding route that is specific to the N-benzyl azetidinone platform.

Quote Request

Request a Quote for 1-Benzylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.